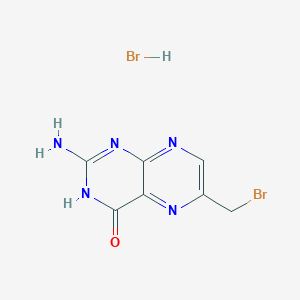
2-Amino-6-(bromomethyl)pteridin-4(3H)-one hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-bromomethyl-4(1H)-pteridinone Hydrobromide is a chemical compound with the molecular formula C9H9Br2N3O It is a derivative of pteridinone, characterized by the presence of an amino group at the 2-position, a bromomethyl group at the 6-position, and a hydrobromide salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromomethyl-4(1H)-pteridinone Hydrobromide typically involves the bromination of a pteridinone precursor. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a suitable solvent. The amino group can be introduced through nucleophilic substitution reactions using ammonia or an amine source.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The hydrobromide salt form is typically obtained by reacting the free base with hydrobromic acid.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-bromomethyl-4(1H)-pteridinone Hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and other functional groups.
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds, forming imines or amides.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols for substitution reactions, as well as oxidizing and reducing agents like hydrogen peroxide and sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pteridinone derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
2-Amino-6-bromomethyl-4(1H)-pteridinone Hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pteridinone derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-bromomethyl-4(1H)-pteridinone Hydrobromide involves its interaction with specific molecular targets and pathways. The amino and bromomethyl groups play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate enzymes, interfere with DNA replication, or modulate signaling pathways, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloromethyl-4(1H)-pteridinone Hydrobromide: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-Amino-6-methyl-4(1H)-pteridinone Hydrobromide: Lacks the halogen atom, having a methyl group instead.
2-Amino-6-iodomethyl-4(1H)-pteridinone Hydrobromide: Contains an iodomethyl group, which may exhibit different reactivity due to the larger size and different electronegativity of iodine.
Uniqueness
2-Amino-6-bromomethyl-4(1H)-pteridinone Hydrobromide is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential biological activity. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in synthetic chemistry and a promising candidate for biological studies.
Properties
Molecular Formula |
C7H7Br2N5O |
|---|---|
Molecular Weight |
336.97 g/mol |
IUPAC Name |
2-amino-6-(bromomethyl)-3H-pteridin-4-one;hydrobromide |
InChI |
InChI=1S/C7H6BrN5O.BrH/c8-1-3-2-10-5-4(11-3)6(14)13-7(9)12-5;/h2H,1H2,(H3,9,10,12,13,14);1H |
InChI Key |
BGELRNOEUFVLPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)CBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



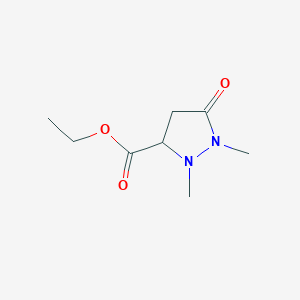
![N-(Benzo[d][1,3]dioxol-5-yl)-1-benzylpiperidin-4-amine](/img/structure/B11771653.png)
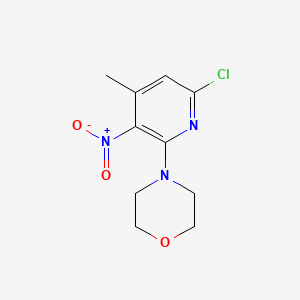
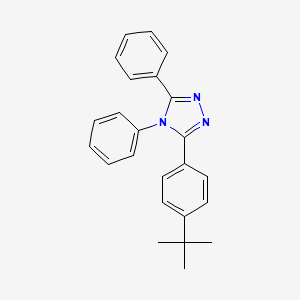
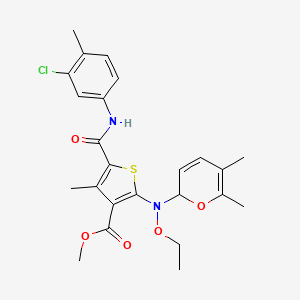
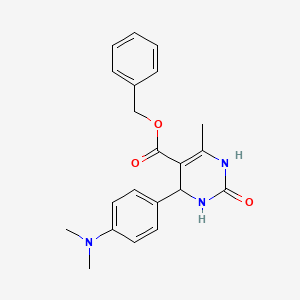

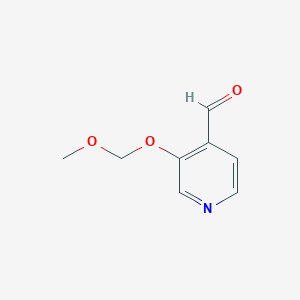
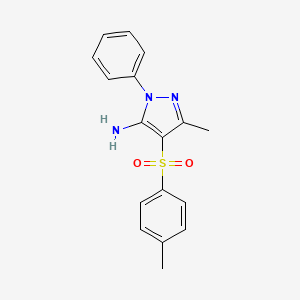

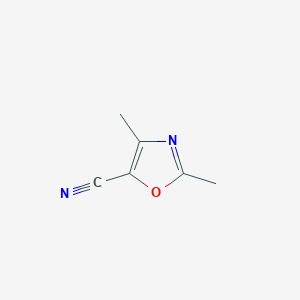
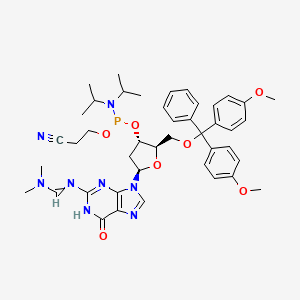
![N-(2-Amino-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide](/img/structure/B11771732.png)
